molecular formula C10H16O5 B1338531 1-Ethyl 5-methyl 2-acetylpentanedioate CAS No. 760-52-1

1-Ethyl 5-methyl 2-acetylpentanedioate

Cat. No.: B1338531
CAS No.: 760-52-1
M. Wt: 216.23 g/mol
InChI Key: XBYRZFAEHOAHCD-UHFFFAOYSA-N
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Description

1-Ethyl 5-methyl 2-acetylpentanedioate is an organic compound with the molecular formula C10H16O5. It is characterized by the presence of ester and ketone functional groups, making it a versatile molecule in organic synthesis and research .

Scientific Research Applications

1-Ethyl 5-methyl 2-acetylpentanedioate is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl 5-methyl 2-acetylpentanedioate is not well-documented. More studies and research need to be conducted on this compound to determine its properties, biological activities, and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl 5-methyl 2-acetylpentanedioate can be synthesized through esterification reactions involving the corresponding carboxylic acids and alcohols. One common method involves the reaction of 5-methyl-2-acetylpentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl 5-methyl 2-acetylpentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl 2-acetylpentanedioate
  • 5-Methyl 2-acetylpentanedioate
  • 1-Ethyl 5-methyl 2-hydroxypentanedioate

Uniqueness

1-Ethyl 5-methyl 2-acetylpentanedioate is unique due to its specific combination of ester and ketone functional groups, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and research applications.

Properties

IUPAC Name

1-O-ethyl 5-O-methyl 2-acetylpentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-4-15-10(13)8(7(2)11)5-6-9(12)14-3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYRZFAEHOAHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499734
Record name 1-Ethyl 5-methyl 2-acetylpentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760-52-1
Record name 1-Ethyl 5-methyl 2-acetylpentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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